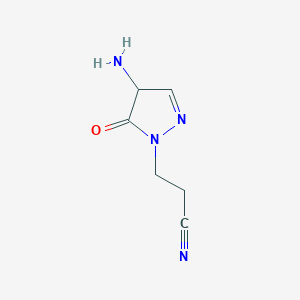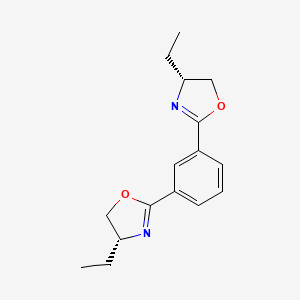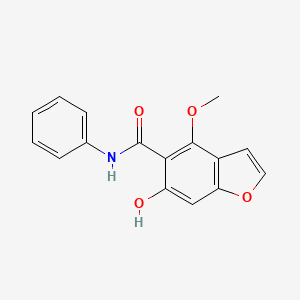
6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This particular compound features a benzofuran core with hydroxy, methoxy, and carboxamide functional groups, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base to form the benzofuran ring.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via demethylation of a methoxy precursor using reagents like boron tribromide or sodium ethanethiolate.
Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as aniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness, safety, and scalability. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Green Chemistry Principles: Utilizing environmentally benign solvents and reagents to minimize waste and hazardous by-products.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-oxo-4-methoxy-N-phenylbenzofuran-5-carboxamide.
Reduction: Formation of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: Depending on its structure, it can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzofuran: Lacks the methoxy and carboxamide groups, making it less versatile.
4-Methoxybenzofuran: Lacks the hydroxy and carboxamide groups, limiting its biological activity.
N-Phenylbenzofuran-5-carboxamide: Lacks the hydroxy and methoxy groups, affecting its chemical reactivity and biological properties.
Uniqueness
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88258-51-9 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C16H13NO4/c1-20-15-11-7-8-21-13(11)9-12(18)14(15)16(19)17-10-5-3-2-4-6-10/h2-9,18H,1H3,(H,17,19) |
InChI Key |
AEQPVBYHDMZDBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
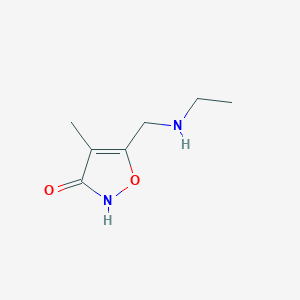

![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
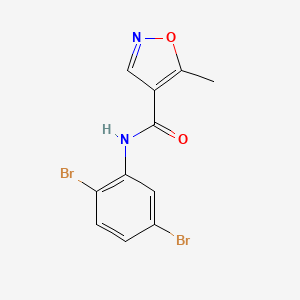
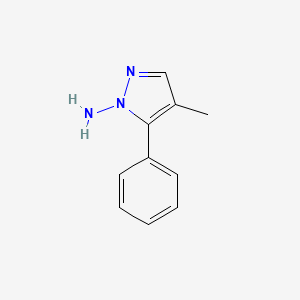
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)


![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)

